molecular formula C8H3F5O B2938672 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-34-6

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2938672
CAS No.: 134099-34-6
M. Wt: 210.103
InChI Key: SEBPODPGYAOCAN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde (CAS 134099-34-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₃F₅O and a molecular weight of 210.101 g/mol . Key physicochemical properties include:

  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 176.1 ± 40.0 °C (at 760 mmHg)
  • Flash Point: 63.9 ± 21.5 °C
  • LogP: 2.85 (indicating moderate lipophilicity)

The molecule features fluorine substituents at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position. This electron-withdrawing trifluoromethyl group significantly influences reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPODPGYAOCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-34-6
Record name 2,6-difluoro-4-(trifluoromethyl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-Difluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluorine atoms and the trifluoromethyl group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent-Driven Structural and Property Variations

The following table compares 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde with analogs differing in substituents at the 4-position:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Key Properties/Applications
This compound 134099-34-6 C₈H₃F₅O 210.101 -CF₃ High thermal stability; used in fluorinated intermediates
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde 118754-52-2 C₈H₃Cl₂F₃O 229.00 -CF₃ Chlorine substituents increase molecular weight and polarity; potential pesticide intermediate
2,6-Difluoro-4-methylbenzaldehyde 1201597-22-9 C₈H₆F₂O 156.13 -CH₃ Lower boiling point (~150 °C inferred); reduced electron-withdrawing effects
2,6-Difluoro-4-hydroxybenzaldehyde 532967-21-8 C₇H₄F₂O₂ 158.10 -OH Hydrogen bonding capability; higher solubility in polar solvents
2,6-Difluorobenzaldehyde 437-81-0 C₇H₄F₂O 142.10 -H Simpler structure; lower molecular weight; used in coordination chemistry

Electronic and Reactivity Differences

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound enhances electron-withdrawing effects compared to -CH₃, increasing electrophilicity at the aldehyde group. This makes it more reactive in nucleophilic additions (e.g., forming hemiaminals or Schiff bases) .
  • Trifluoromethyl vs. Hydroxy : The -OH group in 2,6-Difluoro-4-hydroxybenzaldehyde introduces hydrogen bonding, increasing solubility in aqueous media but reducing thermal stability compared to -CF₃ .
  • Fluorine vs.

Thermal and Chemical Stability

The trifluoromethyl group confers exceptional thermal stability, as evidenced by the high boiling point (176.1 °C) of this compound compared to non-fluorinated analogs. This property is critical for high-temperature reactions in materials science .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzaldehyde structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The unique electronic properties imparted by the fluorine substituents can influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains. The specific mechanisms often involve disruption of cellular processes or interference with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with specific enzymes or receptors involved in cell proliferation is a key area of exploration.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering the cellular environment.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects that influence cell signaling and survival.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various fluorinated benzaldehydes, including this compound, against common bacterial strains. Results indicated a notable reduction in bacterial viability with an IC50 value ranging from 15 to 30 µM depending on the strain .
  • Anticancer Activity :
    • In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in several cancer cell lines (e.g., breast and lung cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • Enzyme Inhibition :
    • Research focused on the inhibition of prolyl-specific oligopeptidase (POP), an enzyme implicated in various neurodegenerative diseases. Compounds based on similar structures showed IC50 values between 10.14 and 41.73 µM for POP inhibition, indicating potential therapeutic applications for central nervous system disorders .

Data Table: Biological Activity Summary

Activity Type IC50 Value (µM) Reference
Antimicrobial15 - 30
Anticancer (various cell lines)Not specified (effective at micromolar concentrations)
Enzyme Inhibition (POP)10.14 - 41.73

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